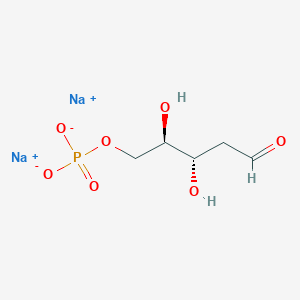![molecular formula C17H10O3 B11855538 2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde CAS No. 61499-31-8](/img/structure/B11855538.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is an organic compound that features a unique structure combining an indene moiety with a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde typically involves the condensation of 2-formylbenzoic acid with ninhydrin under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid.
Reduction: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various chemical reactions, facilitating its role as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness: 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is unique due to its combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
61499-31-8 |
|---|---|
Formule moléculaire |
C17H10O3 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-12-6-2-1-5-11(12)9-15-16(19)13-7-3-4-8-14(13)17(15)20/h1-10H |
Clé InChI |
CHLFEQBXHPCYIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)



